molecular formula C18H22O3 B13997201 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one

3,17-Dihydroxyestra-1,3,5(10)-trien-16-one

Katalognummer: B13997201
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: KJDGFQJCHFJTRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,17-Dihydroxyestra-1,3,5(10)-trien-16-one is a steroidal compound that belongs to the class of estrogens. It is structurally characterized by the presence of hydroxyl groups at the 3rd and 17th positions and a ketone group at the 16th position on the estrane skeleton. This compound is significant in various biological and chemical processes due to its hormonal activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one typically involves the hydroxylation of the steroid skeleton. One common method is the microbiological transformation of 3-hydroxyestra-1,3,5(10)-trien-17-one using microorganisms such as Fusarium oxysporum . This process can yield compounds hydroxylated at specific positions, including the 3rd and 17th positions.

Industrial Production Methods: Industrial production of this compound often employs biotransformation techniques due to their regio- and stereoselectivity. These methods are more sustainable and environmentally friendly compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,17-diketones, while reduction can produce 3,17-dihydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

3,17-Dihydroxyestra-1,3,5(10)-trien-16-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of reproductive and non-reproductive tissues .

Vergleich Mit ähnlichen Verbindungen

    Estradiol: A potent estrogen with hydroxyl groups at the 3rd and 17th positions but lacking the ketone group at the 16th position.

    Estrone: Contains a ketone group at the 17th position and a hydroxyl group at the 3rd position.

    Estriol: Has hydroxyl groups at the 3rd, 16th, and 17th positions.

Uniqueness: 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one is unique due to the presence of both hydroxyl groups and a ketone group, which confer distinct chemical reactivity and biological activity compared to other estrogens .

Eigenschaften

IUPAC Name

3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGFQJCHFJTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859493
Record name 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.